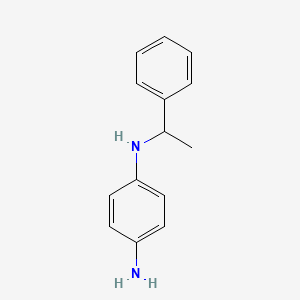

1-N-(1-phenylethyl)benzene-1,4-diamine

描述

1-N-(1-Phenylethyl)benzene-1,4-diamine is a substituted aromatic diamine characterized by a benzene ring with two amine groups at the 1,4-positions. One of the amine groups is further substituted with a 1-phenylethyl moiety. This compound is synthesized via condensation reactions involving p-phenylenediamine derivatives and chiral or substituted amines. Its structural flexibility allows for applications in organic synthesis, materials science, and medicinal chemistry, where the phenylethyl group contributes to steric and electronic modulation .

属性

IUPAC Name |

4-N-(1-phenylethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXZEBYICWXELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-N-(1-phenylethyl)benzene-1,4-diamine, also known as N-Phenyl-N'-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine, is an organic compound with significant potential in medicinal chemistry. This compound features a complex structure characterized by two aromatic amine groups connected through a benzene ring, contributing to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and antimicrobial properties, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C_{24}H_{26}N_{2}

- Molecular Weight : Approximately 364.5 g/mol

The compound is structurally unique due to the presence of both phenyl and ethyl groups attached to the aromatic amine framework, which may influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties . These properties are crucial in combating oxidative stress-related diseases. The mechanism of action involves the compound's ability to react with reactive oxygen species (ROS), effectively neutralizing them and preventing cellular damage. The low ionization energy of the compound facilitates rapid reactions with ROS, enhancing its antioxidant effectiveness.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity , making it a candidate for further investigation in therapeutic applications. Its potential to inhibit the growth of various microbial strains could provide a basis for developing new antimicrobial agents.

Synthesis Methods

The synthesis of this compound typically involves a two-step process:

- Formation of the Intermediate : The initial step involves the reaction of appropriate amines under controlled conditions.

- Final Product Isolation : The final product is purified through recrystallization or chromatography to enhance yield and purity.

Optimized reaction conditions are essential for achieving high-quality products in industrial settings.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N'-Diphenylbenzene-1,4-diamine | C_{12}H_{12}N_{2} | Simpler structure; commonly used as an antioxidant |

| N-(4-Methylpentan-2-yl)-N'-phenylbenzene-1,4-diamine | C_{16}H_{22}N_{2} | Contains branched alkane substituent; exhibits unique physical properties |

| N-Propan-2-yl-N'-phenylbenzene-1,4-diamine | C_{16}H_{20}N_{2} | Similar amine structure; different alkane substituent affecting reactivity |

| N-(2-Methoxybenzyl)-N'-phenylbenzene-1,4-diamine | C_{17}H_{18}N_{2} | Ether functionality introduces different solubility and reactivity characteristics |

Case Studies

Several studies have explored the biological effects of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in formulations aimed at mitigating oxidative damage in cells.

- Antimicrobial Screening : Another research project assessed the antimicrobial properties against various bacterial strains. The findings indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, warranting further exploration for clinical applications.

相似化合物的比较

Key Observations :

- Steric Effects : The 1-phenylethyl group in the target compound introduces chirality and moderate steric hindrance, which can influence reaction kinetics and crystal packing . In contrast, dimethyl or trifluoromethyl groups (e.g., ) reduce steric bulk but enhance electronic effects.

- Electronic Modulation : Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, while electron-donating groups (e.g., phenylethyl in ) enhance nucleophilic reactivity.

- Functional Diversity: Schiff base derivatives (e.g., DBD in ) exhibit unique photophysical properties, unlike the non-fluorescent target compound.

Key Observations :

- The target compound’s moderate yield (30%) suggests challenges in isolating the product due to competing reactions or solubility issues .

- Higher yields in and are attributed to optimized leaving groups (e.g., chloride in SNAr) and elevated temperatures.

Physicochemical Properties

Key Observations :

Key Observations :

- The target compound’s phenylethyl group may contribute to antioxidant activity via stable dehydrogenation products , but it lacks the targeted bioactivity seen in and .

- Pyridinylmethyl and quinoline substituents enable metal chelation and kinase inhibition, highlighting the importance of functional group diversity.

准备方法

Acid-Catalyzed Condensation

-

- 4-aminodiphenylamine (4-ADFA)

- Acetophenone

- Catalyst: Acidic catalyst such as hydrochloric acid-activated bentonite (bleaching clay)

- Solvent: Toluene

-

- Temperature: Approximately 125 °C

- Reaction time: Around 4 hours

- Water removal: Continuous removal of condensation water via distillation using toluene as a water scavenger at a controlled rate (0.8 to 3 liters per hour per kg of 4-ADFA)

- Conversion: Partial conversion (50-90%) of 4-aminodiphenylamine is targeted to optimize product purity and yield

Mechanism:

The acid catalyst promotes the condensation of the amine group of 4-aminodiphenylamine with the carbonyl group of acetophenone, forming the imine intermediate N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine. The removal of water drives the equilibrium toward imine formation.Isolation:

After completion, the catalyst is allowed to settle, and the reaction mixture is cooled to crystallize the imine intermediate, which is then collected by filtration.

Catalytic Hydrogenation

Process:

The isolated imine intermediate undergoes catalytic hydrogenation in the presence of hydrogen gas and a suitable catalyst (commonly Raney nickel or other hydrogenation catalysts).-

- Hydrogen pressure and temperature optimized for complete reduction of the imine to the secondary amine

- The reaction converts the C=N double bond of the imine into a C–N single bond, yielding 1-N-(1-phenylethyl)benzene-1,4-diamine.

Outcome:

The final product is obtained with a purity of at least 96.1%, often reaching up to 99.7% after purification steps such as recrystallization.

Research Findings and Optimization

| Parameter | Conditions/Values | Observations/Results |

|---|---|---|

| Catalyst | Hydrochloric acid-activated bentonite | Effective acid catalyst for condensation |

| Solvent | Toluene | Acts as water scavenger, facilitates distillation |

| Temperature | 125 °C | Optimal for condensation without decomposition |

| Water removal rate | 0.8 to 3 L/h per kg 4-ADFA | Controls reaction rate and conversion |

| Conversion of 4-ADFA | 50-90% | Balances yield and purity |

| Hydrogenation catalyst | Raney nickel or similar | Efficient hydrogenation of imine intermediate |

| Product purity | ≥ 96.1% (up to 99.7% after purification) | High purity suitable for industrial applications |

| Yield | Approximately 91.5% | High yield with minimal by-products |

Comparative Analysis with Other Methods

Earlier methods involved one-step reductive alkylation using zinc chloride and Raney nickel catalysts, but these suffered from drawbacks such as costly catalyst separation and high salt content in wastewater. The two-step condensation and hydrogenation method described here offers advantages:

- Better control over reaction parameters and product purity

- Lower environmental impact due to efficient water removal and catalyst use

- Higher yields and reproducibility

Summary of Preparation Method

| Step | Description | Key Conditions | Outcome |

|---|---|---|---|

| 1. Condensation | 4-aminodiphenylamine + acetophenone, acid-catalyzed | 125 °C, toluene solvent, water removal | Formation of imine intermediate |

| 2. Isolation | Cooling and filtration | Crystallization from reaction mixture | Pure imine intermediate |

| 3. Catalytic hydrogenation | Hydrogenation of imine intermediate using Raney nickel catalyst | Controlled H2 pressure and temperature | This compound |

| 4. Purification | Recrystallization | Standard purification techniques | High purity final product |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-N-(1-phenylethyl)benzene-1,4-diamine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves aromatic nucleophilic substitution between α-methylbenzylamine and fluoronitrobenzene derivatives, followed by reduction (e.g., hydrogenation with Pd/C) to convert nitro groups to amines . Key factors include:

- Catalysts : Use of K₂CO₃ in DMSO for deprotonation and activation.

- Temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions.

- Purification : Recrystallization or column chromatography to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?

- Methodology :

- ¹H NMR : Look for distinct aromatic proton splitting patterns (e.g., para-substitution in benzene-1,4-diamine) and signals from the 1-phenylethyl group (e.g., doublet for CH₃ in α-methylbenzylamine derivatives) .

- IR : Confirm NH₂ stretches (~3300–3400 cm⁻¹) and absence of nitro group peaks (~1520 cm⁻¹) post-reduction .

- MS : Molecular ion peak at m/z consistent with the molecular weight (e.g., ~240 for C₁₄H₁₆N₂) and fragmentation patterns indicating cleavage of the phenylethyl group .

Q. What are the common impurities in synthesized this compound, and how are they identified?

- Methodology :

- By-products : Unreacted starting materials (e.g., fluoronitrobenzene) or over-reduced intermediates.

- Analytical Tools : Use GC-MS or HPLC with UV detection to resolve impurities. For example, residual nitro intermediates can be detected at 254 nm .

Advanced Research Questions

Q. How does stereochemistry of the 1-phenylethyl substituent influence the compound’s reactivity or biological activity?

- Methodology :

- Synthesis of Enantiomers : Use chiral α-methylbenzylamine (e.g., (S)- or (R)-isomers) to prepare enantiopure derivatives .

- Activity Assays : Compare enantiomers in biological models (e.g., enzyme inhibition or cytotoxicity studies). For example, highlights metabolites like MMBD, which exhibit stereospecific mutagenicity .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 enzymes implicated in metabolic activation ).

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS or AMBER).

Q. How do oxidative/reductive conditions alter the stability and degradation pathways of this compound?

- Methodology :

- Oxidative Stress Tests : Expose the compound to H₂O₂ or KMnO₄ and monitor quinone formation via UV-Vis or LC-MS .

- Reductive Conditions : Treat with NaBH₄ or LiAlH₄ to assess amine group stability.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields or reaction pathways across studies?

- Methodology :

- Systematic Replication : Vary catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (DMSO vs. DMF), and temperatures to identify optimal conditions.

- By-Product Profiling : Use high-resolution MS or NMR to detect trace intermediates not reported in earlier studies .

Structural and Crystallographic Insights

Q. What crystallographic tools (e.g., SHELX, Mercury) are suited for resolving the compound’s solid-state structure?

- Methodology :

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Refine data using SHELXL for small-molecule accuracy .

- Packing Analysis : Use Mercury’s Materials Module to visualize intermolecular interactions (e.g., H-bonding between NH₂ groups) .

- Example : provides triclinic crystal parameters (P1 space group) for a related diamine, guiding lattice comparison .

Biological and Toxicological Profiling

Q. What in vitro/in vivo models are appropriate for assessing the compound’s metabolic fate and toxicity?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and track metabolites via LC-HRMS. identifies cytotoxic dimers (e.g., MMBD) as key metabolites .

- In Vivo Toxicity : Administer to rodent models and monitor urinary bladder histopathology (linked to aromatic amine carcinogenicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。